REACTION_CXSMILES
|
Cl.[C:2]1([CH2:8][CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrC([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])CN.[C:22]([O-])([O-])=O.[K+].[K+].C[N:29]([CH:31]=O)C>>[C:18]([O:17][C:15](=[O:16])[NH:29][CH2:31][CH2:22][NH:10][CH2:9][CH2:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:19])([CH3:20])[CH3:21] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)CCN
|
Name
|
2-bromo-N-tert-butyloxycarbonylethylamine
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
BrC(CN)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between CH2Cl2 (2×100 mL) and water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 :MeOH (90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNCCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |